N-cyclopentyl-2-oxo-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)imidazolidine-1-carboxamide
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Overview
Description
N-cyclopentyl-2-oxo-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)imidazolidine-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-oxo-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)imidazolidine-1-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole ring, followed by the introduction of the trifluoromethyl group. The imidazolidine ring is then synthesized and coupled with the pyrazole derivative under specific conditions, such as the use of catalysts and controlled temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production time and cost. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-oxo-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)imidazolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the molecule, leading to the formation of new compounds.
Substitution: The trifluoromethyl group and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can result in a wide range of new compounds with different functional groups.
Scientific Research Applications
N-cyclopentyl-2-oxo-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)imidazolidine-1-carboxamide has several scientific research applications, including:
Chemistry: The compound is studied for its reactivity and potential as a building block for synthesizing more complex molecules.
Biology: Researchers investigate its biological activity, including potential interactions with enzymes and receptors.
Medicine: The compound is explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-oxo-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)imidazolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, activation of signaling cascades, or alteration of gene expression.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazolidine derivatives and pyrazole-containing molecules. These compounds share structural features with N-cyclopentyl-2-oxo-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)imidazolidine-1-carboxamide but may differ in their substituents or overall structure.
Uniqueness
What sets this compound apart is its combination of a cyclopentyl group, a trifluoromethyl-substituted pyrazole, and an imidazolidine-1-carboxamide moiety
Properties
IUPAC Name |
N-cyclopentyl-2-oxo-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]imidazolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F3N5O2/c16-15(17,18)12-5-7-21(20-12)9-10-22(11-3-1-2-4-11)14(25)23-8-6-19-13(23)24/h5,7,11H,1-4,6,8-10H2,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCEGWFOZYHLAID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CCN2C=CC(=N2)C(F)(F)F)C(=O)N3CCNC3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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